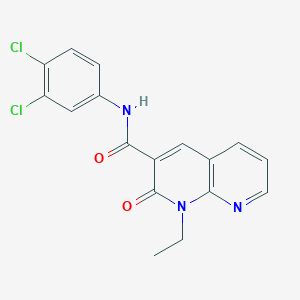

N-(3,4-diclorofenil)-1-etil-2-oxo-1,2-dihidro-1,8-naftiridina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a 3,4-dichlorophenyl group, an ethyl group, and a carboxamide group. Its chemical formula is C16H12Cl2N2O2.

Aplicaciones Científicas De Investigación

N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

The compound, also known as DCMU, is an algicide and herbicide of the aryl urea class that inhibits photosynthesis . It primarily targets the Q_B plastoquinone binding site of photosystem II .

Mode of Action

DCMU blocks the electron flow from photosystem II to plastoquinone . This interaction disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .

Biochemical Pathways

The inhibition of photosystem II by DCMU affects the photosynthetic electron transport chain . This interruption prevents the production of ATP and reductant potential, essential components for various biochemical pathways within the plant .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as route of administration, dose, and individual metabolic differences .

Result of Action

The result of DCMU’s action is a reduction in the plant’s ability to photosynthesize . This leads to a decrease in the production of ATP and reductant potential, which are crucial for the plant’s growth and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, DCMU has been shown to have adverse effects on human immune cells due to its intrinsic properties and wide distribution . Additionally, the compound’s action can be influenced by factors such as soil composition, temperature, and rainfall .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the 3,4-dichlorophenyl group through a coupling reaction. The final steps involve the addition of the ethyl group and the formation of the carboxamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with a similar chlorinated phenyl group.

DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.

Uniqueness

N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures, leading to unique applications and mechanisms of action.

Actividad Biológica

N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H17Cl2N3O |

| Molecular Weight | 363.25 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 606 °C |

| Melting Point | Not available |

Antimicrobial Properties

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. For instance, a study on related naphthyridine derivatives demonstrated promising results against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | <0.5 | Bactericidal |

| 10 | Staphylococcus epidermidis | 0.25 | <0.5 | Bactericidal |

The mechanism by which naphthyridine derivatives exert their antimicrobial effects is linked to their ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR). In vitro studies have shown IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition and between 0.52 to 2.67 µM for DHFR inhibition . These enzymes are critical for bacterial DNA replication and folate synthesis, respectively.

Structure-Activity Relationship (SAR)

Understanding the SAR of naphthyridine derivatives is crucial for optimizing their biological activity. Modifications to the naphthyridine core can significantly affect potency and selectivity:

- Substituent Effects : Ortho-substituted analogues tend to exhibit improved potency due to increased lipophilicity.

- Functional Group Variations : The presence of hydroxyl or methoxy groups can enhance solubility and stability, impacting overall bioactivity.

Table 2: SAR Insights from Naphthyridine Derivatives

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increased solubility |

| Ortho Substitution | Enhanced potency |

| Triazole Replacement | Loss of activity |

Case Studies

Several studies have documented the biological activity of compounds similar to N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide:

- Integrase Inhibitors : A series of naphthyridine derivatives were developed as integrase inhibitors with promising pharmacokinetic properties and progressed through clinical trials .

- Antiparasitic Activity : Compounds with modifications in the naphthyridine structure showed significant antiparasitic activity in Leishmania assays, indicating potential for broader therapeutic applications .

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-11-5-6-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIAKXZQUYYAAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.